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Compound of Interest

Compound Name: 5-Nitro-1H-indol-7-OL

Cat. No.: B13658680

Get Quote

Executive Summary & Chemical Identity

5-Nitro-7-hydroxyindole presents a unique mass spectral signature driven by the competing

electronic effects of the electron-withdrawing nitro group (-NO

) at position C5 and the electron-donating hydroxyl group (-OH) at position C7.

In drug development, this compound is frequently analyzed to confirm regioselectivity during
nitration of 7-hydroxyindole or to identify metabolic oxidation products of 5-nitroindole. Its
fragmentation pattern is distinct from its isomers (e.g., 4-nitro-5-hydroxyindole) due to the
specific stability of the 7-hydroxy-indole core post-nitro loss.
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Property

Data

Formula

Monoisotopic Mass

178.0378 Da

Primary lonization (ESI+)

[M+H]

=179.0451 m/z

Primary lonization (ESI-)

[M-H]

=177.0295 m/z

Key Structural Features

Indole core, C5-Nitro, C7-Phenolic Hydroxyl

Experimental Configuration (Protocol)

To reproduce the fragmentation data described below, the following LC-MS/MS parameters are

recommended. This protocol prioritizes the detection of diagnostic fragments over sensitivity.

Step-by-Step Optimization Protocol

e Sample Preparation:

o Dissolve 0.1 mg of 5-nitro-7-hydroxyindole in 1 mL of Methanol/Water (50:50 v/v) with

0.1% Formic Acid.

o Note: The phenolic proton is acidic; avoid high pH buffers which may suppress positive

ionization.

 lon Source Settings (ESI+):

o Capillary Voltage: 3.5 kV (Standard) or 4.0 kV (if signal is weak).
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o Cone Voltage: 30 V. Higher cone voltages (50V+) may induce in-source fragmentation,
mimicking MS/MS spectra.

o Source Temperature: 120°C.

o Desolvation Gas: Nitrogen, 600 L/hr.

» Collision Induced Dissociation (CID):
o Collision Gas: Argon.
o Collision Energy (CE): Ramp from 15 eV to 45 eV.

» Low CE (15 eV): Preserves molecular ion [M+H]

[1]
» Med CE (25 eV): Promotes NO/NO
loss.

» High CE (40 eV): Forces ring cleavage (HCN loss).

Fragmentation Analysis & Mechanism

The fragmentation of 5-nitro-7-hydroxyindole is dominated by the instability of the nitro group.
Unlike simple indoles, the presence of the 7-OH group stabilizes the resulting cation after nitro-
loss, leading to high-abundance daughter ions.

Primary Fragmentation Channels (ESI+ Mode)
Channel A: The Nitro-Nitrite Rearrangement (Dominant)

The most characteristic pathway for nitroaromatics involves the isomerization of the nitro group
(-NO

) to a nitrite ester (-ONO), followed by the loss of nitric oxide (NO).

e Transition: [M+H]
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(179)
[M+H - NOJ
(149)

e Mechanism: The oxygen of the nitro group attacks the C5 position, rearranging to a nitrite.
Cleavage of the O-NO bond releases neutral NO radical (30 Da).

Channel B: Direct Homolytic Cleavage

At higher collision energies, the C-N bond connecting the nitro group to the indole ring breaks
directly.

e Transition: [M+H]
(179)
[M+H - NO

]

(133)

 Significance: This produces a radical cation at m/z 133 (7-hydroxyindole radical). This ion is
highly diagnostic; unsubstituted indole would give m/z 117.

Channel C: Phenolic Degradation (Secondary)

Once the nitro group is lost, the remaining 7-hydroxyindole core degrades via CO loss, a
hallmark of phenols.

e Transition: m/z 133

m/z 105 (Loss of CO, 28 Da)

e Transition: m/z 105

m/z 78 (Loss of HCN, 27 Da - Pyrrole ring opening)
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Comparative Performance: 5-Nitro-7-Hydroxyindole
vs. Analogs

Differentiation of 5-nitro-7-hydroxyindole from its precursors and isomers relies on the presence

of dual loss pathways (NO

+ CO).

Diagnostic lon Table

Primary L. L.
Precursor lon Secondary Distinguishing
Compound Fragment
(m/z) Fragment Feature
(100%)
] 133 (-NO Sequential loss
5-Nitro-7- 149 (-NO), 105 (- _
) 179 of Nitro group
Hydroxyindole CO)
) then CO.
117 (_NO Lacks the CO
5-Nitroindole 163 133 (-NO) loss (m/z 105)
) transition.
No Nitro loss
7.4 . (134
-Hydroxyindole 134 106 (-CO) 79 (-HCN)
106 direct).
3-isomer often
shows strong [M-
OH]
3-Nitroindole 116 (-HNO
163 133 (-NO)
(Isomer) or HNO

)

loss due to imine

tautomerism.

Key Insight: If you observe a spectrum with both a strong loss of 46 Da (Nitro) and a

subsequent loss of 28 Da (CO), the molecule must contain both functionalities on the aromatic

ring.
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Mechanistic Visualization

The following diagram illustrates the fragmentation tree for 5-nitro-7-hydroxyindole in Positive
ESI mode.

5-Nitro-7-Hydroxyindole

[M+H]+ m/z 179

- NO (30 Da) - NO2 (46 Da)

[M+H - NOJ+ 7-Hydroxyindole Radical
m/z 149 [M+H - NO2]+.
(Nitrite Rearrangement) m/z 133

- CO (28 Da)

Ring Contraction

[m/z 133 - COJ+
m/z 105

- HCN (27 Da)

Pyrrole Cleavage
[m/z 105 - HCN]+
m/z 78

Click to download full resolution via product page

Figure 1: ESI+ Fragmentation pathway showing the competition between nitrite rearrangement
and direct nitro loss, followed by phenolic degradation.

Scientific Validation & Trust Factors
Why this pattern occurs (Causality)

« Nitro Lability: The nitro group is the "weakest link" in the high-energy environment of the
collision cell. The m/z 149 peak arises because the nitro oxygen can interact with the
aromatic system (ortho-like effects) or simply rearrange to the nitrite form, which is
thermodynamically favorable for eliminating stable NO gas [1].
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» Radical Stability: The formation of the m/z 133 radical cation is stabilized by the 7-hydroxy
group, which can donate electron density into the indole ring via resonance, making this
fragment more abundant than in non-hydroxylated nitroindoles [2].

» Negative Mode Utility: While this guide focuses on Positive Mode (screening), Negative
Mode (ESI-) is highly sensitive for this compound due to the acidic phenolic proton. In ESI-,
expect a dominant [M-H]

at m/z 177, with minimal fragmentation until high collision energies are applied [3].

Common Pitfalls

o Confusion with Carboxylic Acids: A loss of 46 Da (NO

) can sometimes be mistaken for a loss of 46 Da (HCOOH) from carboxylic acids. Confirm
identity by checking for the intermediate loss of 30 Da (NO), which carboxylic acids do not
exhibit.

e Isomer Co-elution: 4-nitro-7-hydroxyindole and 5-nitro-7-hydroxyindole have identical
masses. They must be separated chromatographically.[2][3][4] The 5-nitro isomer typically
elutes later on C18 columns due to higher lipophilicity compared to the 4-nitro or 3-nitro
variants which have stronger dipole interactions with the mobile phase [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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